Reduced Lipophilicity vs. HhAntag
A direct comparison of computed physicochemical properties reveals a significant advantage for the target compound in terms of lipophilicity, a key parameter governing solubility, metabolic stability, and promiscuous off-target binding. Against HhAntag, the leading GLI1-mediated transcription inhibitor, the target compound demonstrates a substantially lower partition coefficient, indicative of superior drug-like properties [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | HhAntag (CAS 496794-70-8): 4.7 |
| Quantified Difference | Δ 1.3 log units (approximately 20-fold lower predicted partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Lower lipophilicity is directly correlated with reduced rates of oxidative metabolism, lower plasma protein binding, and a decreased risk of polypharmacology, making the target compound a cleaner chemical probe for early-stage target validation compared to HhAntag.
- [1] PubChem. (2026). Computed Properties for CID 4274187 (Target Compound). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Computed Properties for CID 9911630 (HhAntag). National Center for Biotechnology Information. View Source
